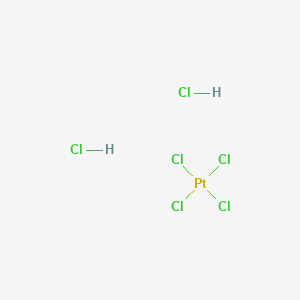

Chloroplatinic acid crystal

Description

Properties

IUPAC Name |

tetrachloroplatinum;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Pt/h6*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFHNZZOZWQQPA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl.Cl.Cl[Pt](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chloroplatinic Acid from Platinum Metal

Abstract

This technical guide provides a comprehensive overview of the synthesis of chloroplatinic acid (H₂PtCl₆) from elemental platinum. Chloroplatinic acid is a cornerstone compound in platinum chemistry, serving as a critical precursor for the synthesis of various platinum salts, complexes, and catalysts.[1] Its applications are extensive, ranging from its use in catalysis for hydrosilylation and hydrogenation reactions to its role in the fabrication of platinum nanoparticles for sensors and electrocatalysts.[1] This document offers a detailed, step-by-step protocol for the dissolution of platinum metal in aqua regia, the most common and established method for chloroplatinic acid production.[2] It delves into the underlying chemical principles, safety protocols, and purification techniques, providing researchers, scientists, and drug development professionals with the necessary insights for a successful and safe synthesis.

Introduction: The Significance of Chloroplatinic Acid

Chloroplatinic acid, also known as hexachloroplatinic(IV) acid, is an inorganic compound most commonly found as a hydrate (H₂PtCl₆·6H₂O).[1] It presents as a reddish-brown, hygroscopic crystalline solid that is highly soluble in water and various organic solvents.[1] The importance of chloroplatinic acid stems from its role as a versatile starting material in a myriad of applications:

-

Catalysis: It is a widely used precatalyst for numerous organic transformations, including hydrogenation and hydrosilylation.[2][3]

-

Materials Science: It is employed in the production of colored glass, porcelain, and in electroplating processes to deposit platinum coatings.[1]

-

Analytical Chemistry: Historically, it was used for the gravimetric determination of potassium.[1][2]

-

Precious Metal Refining: The synthesis of chloroplatinic acid is a key step in the purification of platinum from ores and recycled materials.[2]

Given its broad utility, a thorough understanding of its synthesis is paramount for professionals in chemistry and materials science. This guide focuses on the most prevalent synthesis route: the dissolution of platinum metal in aqua regia.[2]

The Chemistry of Platinum Dissolution in Aqua Regia

While platinum is a noble metal, renowned for its resistance to corrosion and attack by single acids, it readily dissolves in aqua regia.[4][5] Aqua regia is a freshly prepared mixture of concentrated nitric acid (HNO₃) and concentrated hydrochloric acid (HCl), typically in a 1:3 molar ratio.[6][7]

The potent dissolving power of aqua regia does not arise from the strength of its individual acid components but from the chemical reaction between them. Nitric acid is a powerful oxidizing agent that oxidizes the platinum metal to platinum ions (Pt⁴⁺).[5] These ions are then complexed by the chloride ions (Cl⁻) from the hydrochloric acid to form the stable hexachloroplatinate anion ([PtCl₆]²⁻).[5]

The overall chemical reaction can be summarized as follows: Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O [8]

The reaction produces toxic nitrogen dioxide (NO₂) gas, underscoring the critical need for proper ventilation.[6]

The Role of Reagents and Reaction Intermediates

The reaction between nitric acid and hydrochloric acid is complex and generates several highly reactive species, including nitrosyl chloride (NOCl) and free chlorine (Cl₂).[6]

HNO₃ + 3HCl → NOCl + Cl₂ + 2H₂O [6]

Both nitrosyl chloride and chlorine are potent oxidizing agents that contribute to the dissolution of platinum. The continuous formation of the stable [PtCl₆]²⁻ anion shifts the equilibrium of the reaction, driving the dissolution of the platinum metal.

Experimental Protocol: Synthesis of Chloroplatinic Acid

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of chloroplatinic acid from platinum metal.

Materials and Equipment

| Reagents | Equipment |

| Platinum metal (foil, wire, or powder) | Fume hood |

| Concentrated Hydrochloric Acid (HCl, ~37%) | Pyrex beakers or round-bottom flasks |

| Concentrated Nitric Acid (HNO₃, ~70%) | Hot plate with magnetic stirring capabilities |

| Deionized water | Glass stirring rod |

| Watch glass or empty round-bottom flask (as a splash guard)[9] | |

| Desiccator (for drying the final product)[9] |

Workflow Diagram

Caption: A schematic overview of the key stages in the synthesis of chloroplatinic acid.

Step-by-Step Procedure

Step 1: Preparation of Aqua Regia

-

Safety First: All procedures involving aqua regia must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[10][11]

-

In a clean Pyrex beaker, slowly and carefully add one part concentrated nitric acid to three parts concentrated hydrochloric acid.[12] Always add the nitric acid to the hydrochloric acid to minimize the initial vigorous reaction.[6]

-

Prepare only the amount of aqua regia needed for the immediate experiment, as it loses its effectiveness over time.[10] Do not store aqua regia in a sealed container, as the evolution of gases can lead to a dangerous pressure buildup and potential explosion.[10][12]

Step 2: Dissolution of Platinum Metal

-

Place the platinum metal into a suitable reaction vessel (e.g., a Pyrex beaker).

-

Carefully add the freshly prepared aqua regia to the platinum. The dissolution of platinum is a slow process and may require gentle heating to proceed at a reasonable rate.[4]

-

Cover the beaker with a watch glass or an empty round-bottom flask to minimize the loss of acid vapors and prevent splashing.[9]

-

Heat the mixture gently on a hot plate. The solution will begin to bubble as the platinum reacts, and reddish-brown fumes of nitrogen dioxide will be evolved.[4]

-

The dissolution can take several hours to days, depending on the surface area and thickness of the platinum metal.[4] Additional portions of nitric and hydrochloric acid may need to be added to ensure complete dissolution.[4]

Step 3: Removal of Excess Nitric Acid

-

Once the platinum has completely dissolved, the resulting solution will be a clear, orange-to-red liquid.[4] This crude solution contains unreacted nitric acid and dissolved nitrogen oxides, which must be removed.

-

To remove the excess nitric acid, add a small amount of concentrated hydrochloric acid to the solution and gently heat it to boiling.[9] The nitric acid will react with the hydrochloric acid to form volatile byproducts that are driven off.

-

Repeat the addition of hydrochloric acid and subsequent heating several times until the evolution of brown fumes ceases.[9][13] This indicates that the nitric acid has been effectively removed.

Step 4: Crystallization and Isolation

-

After the removal of nitric acid, carefully evaporate the solution to a syrupy consistency.[13] Do not heat the solution to complete dryness , as this can cause the chloroplatinic acid to decompose into insoluble platinum chlorides.[9]

-

Allow the concentrated solution to cool slowly at room temperature. The reddish-brown crystals of chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) will begin to form.

-

Due to its highly hygroscopic nature, the final drying of the crystals should be performed in a desiccator to prevent the absorption of atmospheric moisture.[9]

Characterization

The purity and concentration of the synthesized chloroplatinic acid can be determined using various analytical techniques, including:

-

Spectrophotometry: The platinum concentration can be determined by reacting a diluted sample with stannous chloride to produce a yellow-colored complex, which is then measured spectrophotometrically.[14]

-

Gravimetric Analysis: Historically, the platinum content was determined by precipitating it as ammonium hexachloroplatinate, followed by thermal decomposition to elemental platinum.[2]

-

Inductively Coupled Plasma (ICP) Spectroscopy: Modern instrumental methods like ICP-AES or ICP-MS provide highly accurate and sensitive measurements of the platinum concentration.[2]

Safety and Handling Precautions

The synthesis of chloroplatinic acid involves the use of highly corrosive and toxic chemicals. Strict adherence to safety protocols is essential.

-

Aqua Regia: As previously mentioned, aqua regia is extremely corrosive and generates toxic fumes.[10][11] It should only be handled in a well-ventilated fume hood with appropriate PPE.[6] Never mix aqua regia with organic compounds, as this can lead to an explosion.[6][10]

-

Chloroplatinic Acid: Chloroplatinic acid is corrosive and toxic.[1] Avoid skin contact, inhalation, and ingestion.[1]

-

Waste Disposal: Used aqua regia should be neutralized before disposal.[12] This is typically done by slowly adding the acidic solution to a large volume of a basic solution, such as sodium bicarbonate, while cooling to manage the exothermic reaction.[6] Neutralized solutions containing heavy metals must be disposed of as hazardous waste according to institutional guidelines.[7]

Conclusion

The synthesis of chloroplatinic acid from platinum metal via the aqua regia method is a well-established and reliable procedure. By understanding the underlying chemical principles and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can confidently and safely prepare this vital platinum compound. The versatility of chloroplatinic acid as a precursor ensures its continued importance in catalysis, materials science, and various other fields of chemical research and development.

References

-

Sciencemadness Wiki. (2018, August 28). Chloroplatinic acid. Retrieved from Sciencemadness.org. [Link]

-

Princeton University Environmental Health & Safety. Aqua Regia. Retrieved from ehs.princeton.edu. [Link]

-

Grokipedia. Chloroplatinic acid. Retrieved from grokipedia.org. [Link]

-

Berry Group, University of Wisconsin-Madison. (2019, November 1). Section 5.16 Title: Making and Using Aqua Regia. Retrieved from berry.chem.wisc.edu. [Link]

-

Wikipedia. Chloroplatinic acid. Retrieved from en.wikipedia.org. [Link]

-

GeeksforGeeks. (2025, July 23). Chloroplatinic Acid Formula. Retrieved from . [Link]

-

NurdRage. (2012, October 27). Make Purified Chloroplatinic Acid [Video]. YouTube. [Link]

-

Standard Operating Guidelines for Using Aqua Regia. Retrieved from a website. [Link]

-

University of Illinois Division of Research Safety. (2019, October 8). Aqua Regia. Retrieved from . [Link]

-

Texas Woman's University. Aqua Regia SOP. Retrieved from twu.edu. [Link]

-

Collegedunia. Chloroplatinic Acid Formula: Structure, Properties and Application. Retrieved from collegedunia.com. [Link]

-

Organic Syntheses. Platinum. Retrieved from . [Link]

- Google Patents. (CN101987748A).

-

Shor International. Instructions for Refining Platinum with Aqua Regia. Retrieved from . [Link]

- Google Patents. (CN101549891B).

-

NurdRage. (2012, November 4). Platinum Bar Dissolving in Acid (Aqua Regia) [Video]. YouTube. [Link]

-

Vedantu. Why does gold and platinum dissolve in aqua regia class 11 chemistry CBSE. Retrieved from . [Link]

-

PrepChem.com. Preparation of chloroplatinic acid. Retrieved from prepchem.com. [Link]

-

NNSA. PLATINUM IN CHLOROPLATINIC ACID BY SPECTROPHOTOMETRY. Retrieved from . [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Chloroplatinic acid - Wikipedia [en.wikipedia.org]

- 3. collegedunia.com [collegedunia.com]

- 4. youtube.com [youtube.com]

- 5. Why does gold and platinum dissolve in aqua regia class 11 chemistry CBSE [vedantu.com]

- 6. Aqua Regia | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. twu.edu [twu.edu]

- 8. Chloroplatinic acid - Sciencemadness Wiki [sciencemadness.org]

- 9. m.youtube.com [m.youtube.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. uvm.edu [uvm.edu]

- 12. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 13. prepchem.com [prepchem.com]

- 14. img.antpedia.com [img.antpedia.com]

An In-depth Technical Guide to Hexachloroplatinic Acid Hydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of hexachloroplatinic acid hydrate, a pivotal compound in chemical synthesis and analysis. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical identity, physicochemical properties, synthesis, and diverse applications, with a strong emphasis on practical, field-proven insights and safety protocols.

Core Chemical Identity: Formula and CAS Number

Hexachloroplatinic acid hydrate is one of the most readily available soluble compounds of platinum.[1] Its chemical identity can be nuanced due to varying degrees of hydration. This section clarifies the different representations and their corresponding identifiers.

The most common form is the hexahydrate, which has the chemical formula H₂(PtCl₆)·6H₂O .[2][3] Structurally, it is more accurately represented as an oxonium salt, [H₃O]₂[PtCl₆]·4H₂O .[1] This highlights the presence of hydronium ions balancing the charge of the hexachloroplatinate(IV) anion.

Due to the variability in water content, a more general formula is often used: H₂PtCl₆·xH₂O .[4][5] This notation acknowledges that the degree of hydration can differ.

The CAS (Chemical Abstracts Service) number is a unique identifier for chemical substances. For hexachloroplatinic acid hydrate, two primary CAS numbers are frequently encountered:

| Compound Form | Chemical Formula | CAS Number |

| Hexachloroplatinic acid hexahydrate | H₂(PtCl₆)·6H₂O | 18497-13-7[2][3][6] |

| Hexachloroplatinic acid hydrate (unspecified hydration) | H₂PtCl₆·xH₂O | 26023-84-7[4][5][7] |

It is crucial for researchers to note the specific CAS number when sourcing this chemical to ensure the appropriate level of hydration for their application.

Physicochemical Properties and Characterization

Hexachloroplatinic acid hydrate typically appears as an orange to brownish-red solid in crystalline, powder, or chunk form.[7][8] It is highly soluble in water, ethanol, and ether.[9]

| Property | Value | Source |

| Molecular Weight | 517.90 g/mol (hexahydrate) | [3] |

| 409.81 g/mol (anhydrous basis) | [4] | |

| Melting Point | 60 °C (decomposes) | [4][6][7] |

| Density | Approximately 2.43 g/mL at 25 °C | [4][7] |

| Platinum Content | Typically 37-40% | [4][7] |

Thermogravimetric analysis reveals that upon heating, the compound loses its water of hydration, followed by the formation of platinum tetrachloride (PtCl₄) at 220°C and then β-PtCl₂ at 350°C, before finally decomposing to platinum metal at 500°C.[4]

Synthesis of Hexachloroplatinic Acid

The most prevalent method for synthesizing hexachloroplatinic acid involves the dissolution of platinum metal in aqua regia, a highly corrosive mixture of nitric acid and hydrochloric acid.[1][4][10] The resulting orange-red solution can then be evaporated to yield the crystalline hydrate.[10]

While effective, this method has been scrutinized for potentially introducing nitrosonium hexachloroplatinate as a contaminant.[1][10] However, more recent literature suggests that with proper procedures to drive off nitric acid, nitrogen contamination is not a significant issue.[10] Alternative, nitrogen-free synthesis routes have been explored, such as reacting a suspension of platinum particles with chlorine gas.[10]

Key Applications in Research and Development

Hexachloroplatinic acid is a cornerstone reagent with a wide array of applications, primarily stemming from its role as a precursor to other platinum compounds and as a catalyst.

Catalysis

It is extensively used as a catalyst or precatalyst in numerous organic reactions.[6] One of the most notable applications is in hydrosilylation, the addition of silicon hydrides to unsaturated bonds.[4] This reaction is fundamental in the production of silicones and other organosilicon compounds. The use of Speier's catalyst, a solution of hexachloroplatinic acid in isopropanol, was a pioneering development in this field.[1][10] It also serves as a precursor for preparing platinum-based catalysts, such as those on carbon (Pt/C) or titanium dioxide (Pt/TiO₂) supports, which are vital in fuel cells and photocatalysis.[3][9]

Analytical Chemistry

Historically, hexachloroplatinic acid was a key reagent for the quantitative determination of potassium.[4][7] It selectively precipitates potassium from solutions as potassium hexachloroplatinate, which can then be quantified gravimetrically.[10] While modern instrumental techniques have largely superseded this method, it remains a classic example of its utility in analytical chemistry.[10]

Nanomaterial Synthesis

In the burgeoning field of nanotechnology, hexachloroplatinic acid is a common precursor for the synthesis of platinum nanoparticles.[6][9] These nanoparticles possess unique catalytic and electronic properties, making them valuable in sensors and other advanced materials.[6]

Drug Development and Biomedical Research

The platinum content of hexachloroplatinic acid makes it a compound of interest in biomedical research. It is explored in the context of creating platinum-containing therapeutic agents and in the development of targeted drug delivery systems for cancer therapy.[6][11]

Experimental Protocol: Preparation of a Platinum-on-Carbon (Pt/C) Catalyst

This protocol outlines a typical procedure for the synthesis of a Pt/C catalyst using hexachloroplatinic acid hydrate as the platinum precursor. This is a foundational technique for researchers developing catalysts for various applications, including fuel cells.

Objective: To prepare a Pt/C catalyst with a target platinum loading of 20 wt%.

Materials:

-

Hexachloroplatinic acid hexahydrate (H₂(PtCl₆)·6H₂O)

-

High-surface-area carbon black (e.g., Vulcan XC-72)

-

Ethylene glycol (as a reducing agent)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (1 M)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

Procedure:

-

Carbon Support Dispersion: In a 250 mL round-bottom flask, disperse the required amount of carbon black in a mixture of deionized water and ethylene glycol. For a final catalyst amount of 1 g with 20 wt% Pt, you would use 0.8 g of carbon black.

-

Sonication: Place the flask in an ultrasonic bath for 30 minutes to ensure a uniform dispersion of the carbon particles. This step is critical for achieving high dispersion of the subsequent platinum nanoparticles.

-

Precursor Addition: While stirring the carbon dispersion, slowly add the calculated amount of hexachloroplatinic acid hexahydrate solution. To calculate the required mass of the platinum precursor, consider its platinum content (typically around 40%).

-

pH Adjustment: Adjust the pH of the mixture to >10 by adding the 1 M NaOH solution dropwise. A basic environment facilitates the reduction of the platinum salt by ethylene glycol.

-

Reduction Reaction: Heat the mixture to 120-140 °C under continuous stirring for at least 2 hours. The color of the solution will gradually turn from yellowish-orange to black, indicating the reduction of Pt(IV) ions and the deposition of platinum nanoparticles onto the carbon support.

-

Isolation and Washing: Allow the mixture to cool to room temperature. Collect the Pt/C catalyst by vacuum filtration. Wash the collected solid extensively with deionized water to remove any residual ions and byproducts. Continue washing until the filtrate is neutral.

-

Drying: Dry the catalyst in a vacuum oven at 60-80 °C overnight.

-

Characterization: The resulting Pt/C catalyst should be characterized using techniques such as X-ray diffraction (XRD) to determine the particle size and transmission electron microscopy (TEM) to visualize the dispersion of platinum nanoparticles on the carbon support.

Caption: Workflow for the synthesis of a Pt/C catalyst.

Safety and Handling

Hexachloroplatinic acid hydrate is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed.[2]

-

Corrosivity: It causes severe skin burns and eye damage.[2]

-

Sensitization: It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Use safety goggles with side protection or a face shield.[12][13]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, wear a suitable respirator.[13]

-

Protective Clothing: A lab coat or chemical-resistant suit should be worn.[13]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[12]

-

Store in a cool, dry place in a tightly closed container.[13]

-

The material is sensitive to light and moisture.[5]

Caption: Primary hazards of hexachloroplatinic acid.

Conclusion

Hexachloroplatinic acid hydrate is a versatile and indispensable compound in the fields of chemical research and drug development. Its utility as a catalyst and a precursor for platinum-based materials, including nanoparticles and therapeutic agents, is well-established. A thorough understanding of its chemical identity, properties, and safe handling procedures is paramount for any scientist working with this substance. This guide provides the foundational knowledge required to utilize hexachloroplatinic acid hydrate effectively and safely in a research setting.

References

-

Chloroplatinic acid, hydrate, 99.9%+. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

-

Safety Data Sheet: Hydrogen hexachloroplatinate(IV) hydrate. (n.d.). Carl ROTH. Retrieved from [Link]

-

HEXACHLOROPLATINIC(IV) ACID HYDRATE. (n.d.). Sdfine. Retrieved from [Link]

-

Chloroplatinic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Dihydrogen hexachloroplatinate (IV) hexahydrate. (n.d.). chemeurope.com. Retrieved from [Link]

-

Chloroplatinic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Dihydrogen_hexachloroplatinate_(IV)_hexahydrate [chemeurope.com]

- 2. Hexachloroplatinic(IV) acid hexahydrate (~40% Pt) CAS 18497-13-7 | 807340 [merckmillipore.com]

- 3. Hexachloroplatinic(IV) acid hexahydrate ~40% Pt, for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Chloroplatinic acid hydrate ≥99.9 trace metals basis Hexachloroplatinic(IV) acid hydrate [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Chloroplatinic acid, hydrate, 99.9%+ 26023-84-7 India [ottokemi.com]

- 8. Chloroplatinic acid | H2PtCl6 | CID 61859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CHLOROPLATINIC ACID HEXAHYDRATE | 18497-13-7 [chemicalbook.com]

- 10. Chloroplatinic acid - Wikipedia [en.wikipedia.org]

- 11. Page loading... [guidechem.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. cdhfinechemical.com [cdhfinechemical.com]

physical and chemical properties of H2PtCl6

An In-Depth Technical Guide to the Core Physical and Chemical Properties of Hexachloroplatinic Acid (H₂PtCl₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachloroplatinic acid, denoted as H₂PtCl₆, stands as a cornerstone compound in platinum chemistry, pivotal to a multitude of applications ranging from catalysis to the synthesis of novel therapeutic agents. This guide provides a comprehensive exploration of its fundamental physical and chemical properties. We will delve into its structural characteristics, solubility, stability, and reactivity, offering field-proven insights into its handling and utilization in experimental settings. The causality behind its role as a precursor in nanoparticle synthesis and catalysis will be elucidated, supported by detailed protocols and mechanistic diagrams. This document is designed to serve as an authoritative resource, empowering researchers to leverage the unique attributes of hexachloroplatinic acid with both safety and precision.

Introduction: The Significance of Hexachloroplatinic Acid

Hexachloroplatinic acid, often commercially available as a hexahydrate ([H₃O]₂[PtCl₆]·4H₂O), is one of the most readily available soluble sources of platinum.[1] Its prominence in scientific research and industrial processes stems from its versatile reactivity and its role as a precursor for a vast array of platinum-containing materials.[2][3] From the synthesis of platinum-based catalysts that drive essential chemical transformations to its application in the development of platinum-containing anticancer drugs, a thorough understanding of H₂PtCl₆'s properties is paramount. This guide will systematically dissect these properties, providing a robust framework for its effective application.

Core Physical Properties: A Quantitative Overview

The physical characteristics of hexachloroplatinic acid dictate its handling, storage, and suitability for various applications. A summary of these key properties is presented below.

Table 1: Key Physical Properties of Hexachloroplatinic Acid

| Property | Value | Source(s) |

| Chemical Formula | H₂PtCl₆ | [4] |

| Molecular Weight | 409.81 g/mol (anhydrous) | [4] |

| Appearance | Reddish-brown, hygroscopic solid | [4][5] |

| Density | 2.431 g/cm³ | [1][4] |

| Melting Point | 60 °C (140 °F; 333 K) (decomposes) | [4][6] |

| Solubility | Very soluble in water; Soluble in acetone, diethyl ether, ethanol, ethyl acetate.[2][4][7] | [2][4][7] |

| Insolubility | Insoluble in nitric acid.[2][4] | [2][4] |

Note: Commercial hexachloroplatinic acid is typically a hexahydrate, with the formula [H₃O]₂[PtCl₆]·4H₂O and a molecular weight of approximately 517.91 g/mol .[7][8]

The hygroscopic nature of H₂PtCl₆ necessitates storage in tightly sealed containers in a dry, cool, and well-ventilated place to prevent moisture absorption, which can alter its properties and reactivity.[8]

Structural and Spectroscopic Characteristics

Hexachloroplatinic acid is not a simple Brønsted-Lowry acid but rather a complex salt. In its crystalline form, it exists as the hydronium salt of the hexachloroplatinate anion, with the formula [H₃O]₂[PtCl₆].[4] The hexachloroplatinate anion, [PtCl₆]²⁻, possesses an octahedral coordination geometry with the platinum(IV) ion at the center.

Diagram 1: Structure of the Hexachloroplatinate Anion

Caption: Octahedral geometry of the [PtCl₆]²⁻ anion.

This specific structure is crucial for its reactivity, as the chloride ligands can be substituted or the platinum center can be reduced, forming the basis for many of its applications.

Chemical Properties and Reactivity

The chemical behavior of hexachloroplatinic acid is multifaceted, characterized by its acidic nature, redox properties, and ligand substitution reactions.

Thermal Decomposition

When heated, hexachloroplatinic acid undergoes decomposition. The process begins with the loss of water molecules, followed by the decomposition of the hexachloroplatinate anion. Upon further heating, it decomposes to platinum(IV) chloride (PtCl₄) and subsequently to platinum(II) chloride (PtCl₂) before ultimately yielding elemental platinum at higher temperatures.[4][9]

Experimental Insight: Thermogravimetric analysis (TGA) is a key technique to study this decomposition pathway. The analysis reveals a loss of water, followed by the formation of PtCl₄ at approximately 220 °C and β-PtCl₂ at 350 °C, with final decomposition to platinum metal occurring around 500 °C.[10]

Diagram 2: Thermal Decomposition Pathway of H₂PtCl₆

Caption: Stepwise thermal decomposition of hexachloroplatinic acid.

Reduction Reactions: The Gateway to Platinum Nanomaterials

One of the most significant chemical properties of H₂PtCl₆ is its ability to be reduced to elemental platinum. This property is extensively exploited in the synthesis of platinum nanoparticles, which are crucial in catalysis and various biomedical applications.[11][12]

A variety of reducing agents can be employed, with the choice of agent influencing the size, shape, and catalytic activity of the resulting nanoparticles.[11][12] Common reducing agents include hydrazine, sodium borohydride, and alcohols like methanol.[12][13]

Protocol: Synthesis of Platinum Nanoparticles via Chemical Reduction

This protocol outlines a general procedure for the synthesis of platinum nanoparticles using H₂PtCl₆ as the precursor and sodium borohydride as the reducing agent.

Materials:

-

Hexachloroplatinic acid (H₂PtCl₆) solution (e.g., 0.01 M)

-

Sodium borohydride (NaBH₄) solution (e.g., 0.1 M, freshly prepared and kept cold)

-

Stabilizing agent (e.g., polyvinylpyrrolidone (PVP) or a surfactant)

-

Deionized water

Procedure:

-

In a flask, prepare an aqueous solution of H₂PtCl₆ and the chosen stabilizing agent. The stabilizer is crucial to prevent the agglomeration of the newly formed nanoparticles.

-

Stir the solution vigorously at a controlled temperature.

-

Slowly add the NaBH₄ solution dropwise to the H₂PtCl₆ solution while maintaining vigorous stirring. The color of the solution will change, typically to a dark brown or black, indicating the formation of platinum nanoparticles.

-

Continue stirring for a specified period (e.g., 1-2 hours) to ensure the complete reduction of the platinum precursor.

-

The resulting colloidal suspension of platinum nanoparticles can then be purified by methods such as centrifugation and washing to remove unreacted reagents and byproducts.

Causality: The rapid reduction of Pt(IV) ions by the strong reducing agent NaBH₄ leads to the nucleation of platinum atoms. The stabilizing agent adsorbs onto the surface of these nuclei, preventing their uncontrolled growth and aggregation, thereby controlling the final particle size and distribution.[12]

Ligand Substitution and Complexation

The chloride ligands in the [PtCl₆]²⁻ anion can be substituted by other ligands, leading to the formation of a wide range of platinum complexes. A notable example is the reaction with ammonium salts, such as ammonium chloride, which results in the precipitation of ammonium hexachloroplatinate ((NH₄)₂PtCl₆).[9] This reaction is historically significant for the purification of platinum and the quantitative analysis of potassium.[1][9]

Catalytic Activity: The Speier's Catalyst

Hexachloroplatinic acid is a well-known catalyst, particularly in hydrosilylation reactions, where it is often referred to as Speier's catalyst.[1][9] It effectively catalyzes the addition of Si-H bonds across carbon-carbon double bonds. While H₂PtCl₆ is the precursor, the actual catalytic species is believed to be a reduced form of platinum, possibly colloidal platinum or a low-valent platinum complex, formed in situ.[14]

Applications in Research and Drug Development

The unique properties of H₂PtCl₆ underpin its use in several high-impact areas:

-

Catalysis: It serves as a precursor for synthesizing highly active platinum catalysts for a wide range of chemical reactions, including hydrogenation and oxidation.[9][15]

-

Nanomaterial Synthesis: It is the most common precursor for the synthesis of platinum nanoparticles with controlled size and shape for applications in catalysis, electronics, and nanomedicine.[2][12]

-

Drug Development: In the pharmaceutical industry, H₂PtCl₆ can be a starting material for the synthesis of platinum-based anticancer drugs. The ability to form various platinum complexes allows for the design of novel therapeutic agents.

-

Analytical Chemistry: Historically, it was used for the gravimetric determination of potassium.[1][9]

-

Electrochemistry: It is used in the electrodeposition of platinum films and for studying the electrochemical reduction mechanisms of platinum complexes.[16][17]

Safety and Handling

Hexachloroplatinic acid is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity and Corrosivity: It is toxic if swallowed and causes severe skin burns and eye damage.[5][18][19] Inhalation of dust can cause allergic reactions, asthma-like symptoms, or breathing difficulties.[8][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, a full suit, gloves, and an effective dust mask when handling the solid material.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[20]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container, away from incompatible materials such as oxidizing agents, alkalis, cyanides, and sulfides.[8] It is also sensitive to light.[8]

Conclusion

Hexachloroplatinic acid is a compound of immense scientific and industrial importance. Its well-defined physical properties, coupled with its versatile chemical reactivity, make it an indispensable tool for researchers and scientists. A thorough understanding of its structure, stability, and reaction mechanisms, particularly its reduction to form platinum nanomaterials and its catalytic activity, is essential for its effective and safe utilization. This guide provides a foundational understanding to empower professionals in chemistry, materials science, and drug development to harness the full potential of this remarkable platinum compound.

References

-

Berceste, B., Çorbacıoğlu, B., & Altın, Z. (2009). Synthesis of Platinum Particles from H2PtCl6 with Hydrazine as Reducing Agent. Gazi University Journal of Science, 22(4), 351-357. [Link]

-

ResearchGate. (2019). Synthesis of Platinum Particles from H2PtCl6 with Hydrazine as Reducing Agent. [Link]

-

Sciencemadness Wiki. (2018). Chloroplatinic acid. [Link]

-

MFA Cameo. (2022). Chloroplatinic acid. [Link]

-

Asia Pacific Journal of Energy and Environment. (n.d.). A Review on Chemical Synthesis Process of Platinum Nanoparticles. [Link]

-

Semantic Scholar. (n.d.). Synthesis of Platinum Particles from H2PtCl6 with Hydrazine as Reducing Agent. [Link]

-

Wikipedia. (n.d.). Chloroplatinic acid. [Link]

-

Britannica. (2025). Hexachloroplatinic acid. [Link]

-

PubMed. (2009). Bioreduction of platinum salts into nanoparticles: a mechanistic perspective. [Link]

-

chemeurope.com. (n.d.). Dihydrogen hexachloroplatinate (IV) hexahydrate. [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Chloroplatinic acid, hydrate, 99.9%+. [Link]

-

Chemstock. (n.d.). H2PtCl6.XH2O. [Link]

-

PubChem. (n.d.). Chloroplatinic acid. [Link]

-

Wiley Online Library. (2021). Relation of the electrochemical interplay between H2PtCl6 and H2O/H3O+. [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Hexachloroplatinic acid, GR. [Link]

-

Chemical-Suppliers.com. (n.d.). Hexachloroplatinic(IV) acid, 25-50% solution in isopropanol. [Link]

-

Acta Chimica Slovenica. (2004). Reduction of H2PtCl6 on the Surface of Alumina. [Link]

-

ResearchGate. (2025). Catalysis of hydrosilylation: Part XXIV. H2PtCl6 in cyclohexanone as hydrosilylation catalyst—what is the active species in this catalytic system?. [Link]

-

ACS Publications. (n.d.). Thermal decomposition of hexachloroplatinic acid. [Link]

-

ResearchGate. (2015). Effect of ethylene glycol on electrochemical and morphological features of platinum electrodeposits from chloroplatinic acid. [Link]

-

CORE. (n.d.). Electrochemical characterization of shape-controlled Pt nanoparticles in different supporting electrolytes. [Link]

Sources

- 1. Dihydrogen_hexachloroplatinate_(IV)_hexahydrate [chemeurope.com]

- 2. CHLOROPLATINIC ACID HEXAHYDRATE | 18497-13-7 [chemicalbook.com]

- 3. Hexachloroplatinic acid, GR 18497-13-7 India [ottokemi.com]

- 4. Chloroplatinic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. Chloroplatinic acid | H2PtCl6 | CID 61859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hexachloroplatinic acid | Platinum, Hexavalent, Halide | Britannica [britannica.com]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Chloroplatinic acid - Wikipedia [en.wikipedia.org]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. apjee-my.weebly.com [apjee-my.weebly.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [guidechem.com]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. chemstock.ae [chemstock.ae]

- 19. Hexachloroplatinic(IV) acid hexahydrate (~40% Pt) CAS 18497-13-7 | 807340 [merckmillipore.com]

- 20. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Safe Handling of Chloroplatinic Acid Crystals

This guide provides comprehensive safety protocols and technical insights for researchers, scientists, and drug development professionals working with chloroplatinic acid. It is designed to foster a proactive safety culture by explaining the causality behind experimental choices and outlining self-validating safety systems.

Understanding the Hazard: The Dual Threat of Corrosivity and Sensitization

Chloroplatinic acid (H₂PtCl₆), typically encountered as an orange-brown or reddish-brown crystalline hydrate, is a versatile and widely used platinum compound. Its applications range from catalysis in hydrosilylation reactions to the quantitative analysis of potassium.[1][2] However, its utility is matched by significant health hazards that demand rigorous safety controls. The primary risks associated with chloroplatinic acid crystals are its severe corrosivity and its potent ability to act as a respiratory and skin sensitizer.[3][4]

-

Corrosivity : As a strong acid, chloroplatinic acid causes severe chemical burns upon contact with eyes, skin, and the respiratory or digestive tracts.[3] Direct contact with the eyes can lead to serious, potentially permanent damage.[5] Ingestion can cause severe burns to the mouth, throat, and stomach.[3][5]

-

Sensitization (Platinosis) : A more insidious danger is the risk of sensitization.[6] Chloroplatinic acid and other soluble platinum salts are among the most potent known respiratory and skin sensitizers.[6][7] Initial exposure may not cause a reaction, but it can trigger an immune response. Subsequent, even minimal, exposure can then lead to a severe allergic reaction known as platinosis.[3][6]

Symptoms of platinosis include:

-

Asthma-like symptoms: wheezing, coughing, shortness of breath.[4]

-

Allergic rhinitis: running nose, sneezing.

-

Conjunctivitis: eye irritation and redness.[6]

These allergic reactions can be progressive and may lead to permanent lung damage with repeated exposure.[4][6] It is critical to understand that once an individual is sensitized, any further exposure, no matter how small, can trigger a severe reaction.[8] Therefore, preventing initial exposure is paramount.

Foundational Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for mitigating the risks of handling chloroplatinic acid.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the hazardous material.

-

Chemical Fume Hood : All handling of chloroplatinic acid crystals, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[9] This contains dust and vapors, preventing inhalation.

-

Ventilation : The laboratory should have adequate general ventilation to ensure airborne concentrations are kept below permissible exposure limits.[3] Local exhaust ventilation at the source of potential release is highly recommended.[4][10]

-

Safety Stations : Facilities must be equipped with readily accessible and fully functional eyewash stations and safety showers.[3][10]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The correct selection and use of PPE are critical.

| PPE Category | Specification and Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory.[3] For tasks with a higher risk of splashing or dust generation, a full face shield should be worn in addition to goggles.[5][9] This provides a robust barrier against corrosive particles reaching the eyes. |

| Skin Protection | Gloves: Wear chemical-resistant gloves, such as nitrile or PVC.[5] Always inspect gloves for tears or punctures before use. Since chloroplatinic acid can cause skin sensitization, it is crucial to avoid all skin contact.[3] Contaminated gloves must be removed carefully, avoiding contact with the outer surface, and disposed of as hazardous waste.[11] Clothing: A lab coat or chemical-resistant apron is required.[5] For extensive handling, a full protective suit may be necessary.[11] All protective clothing should be removed before leaving the work area.[4] |

| Respiratory Protection | If there is a risk of dust generation that cannot be fully controlled by a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N100, R100, or P100) must be worn.[3][12] Respirator use must comply with a comprehensive respiratory protection program, including fit-testing and training, as per OSHA regulations (29 CFR 1910.134).[3] |

// Nodes Topic [label="Handling Chloroplatinic Acid Crystals", fillcolor="#4285F4", fontcolor="#FFFFFF"];

EngineeringControls [label="Primary Control:\nEngineering Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; PPE [label="Secondary Control:\nPersonal Protective Equipment (PPE)", fillcolor="#F1F3F4", fontcolor="#202124"];

FumeHood [label="Chemical Fume Hood", fillcolor="#FFFFFF", fontcolor="#202124"]; Ventilation [label="Local Exhaust Ventilation", fillcolor="#FFFFFF", fontcolor="#202124"]; SafetyStations [label="Eyewash & Safety Shower", fillcolor="#FFFFFF", fontcolor="#202124"];

EyeFace [label="Eye/Face Protection", fillcolor="#FBBC05", fontcolor="#202124"]; HandBody [label="Hand/Body Protection", fillcolor="#FBBC05", fontcolor="#202124"]; Respiratory [label="Respiratory Protection", fillcolor="#FBBC05", fontcolor="#202124"];

Goggles [label="Chemical Goggles\n(Mandatory)", fillcolor="#FFFFFF", fontcolor="#202124"]; FaceShield [label="Face Shield\n(Splash/Dust Risk)", fillcolor="#FFFFFF", fontcolor="#202124"]; Gloves [label="Chemical-Resistant Gloves\n(e.g., Nitrile, PVC)", fillcolor="#FFFFFF", fontcolor="#202124"]; LabCoat [label="Lab Coat / Apron", fillcolor="#FFFFFF", fontcolor="#202124"]; Respirator [label="NIOSH-Approved Respirator\n(If dust cannot be controlled)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Topic -> EngineeringControls [label="Prioritize"]; Topic -> PPE [label="Supplement with"];

EngineeringControls -> FumeHood; EngineeringControls -> Ventilation; EngineeringControls -> SafetyStations;

PPE -> EyeFace; PPE -> HandBody; PPE -> Respiratory;

EyeFace -> Goggles; EyeFace -> FaceShield; HandBody -> Gloves; HandBody -> LabCoat; Respiratory -> Respirator; } dot Caption: Hierarchy of controls for handling chloroplatinic acid.

Standard Operating Procedure (SOP): Weighing and Preparing an Aqueous Solution

This protocol outlines the essential steps for safely weighing chloroplatinic acid crystals and preparing a stock solution. This process must be self-validating, with checks and awareness at each step.

Pre-Operation Checklist:

-

Verify the chemical fume hood is certified and functioning correctly.

-

Ensure the eyewash station and safety shower are unobstructed.

-

Assemble all necessary materials (spatula, weigh boat, glassware, solvent, waste container) inside the fume hood.

-

Don all required PPE: safety goggles, face shield, chemical-resistant gloves, and lab coat.

Step-by-Step Protocol:

-

Taring the Balance : Place a clean, static-free weigh boat on the analytical balance inside the fume hood and tare the balance.

-

Dispensing the Crystals : Carefully open the chloroplatinic acid container. Use a clean spatula to transfer a small amount of the crystals to the weigh boat. Minimize any movements that could generate dust. Do not pour directly from the main container.[8]

-

Weighing : Close the container immediately. Record the weight.

-

Dissolution : Carefully add the weigh boat containing the crystals to a beaker of the appropriate solvent (typically deionized water). The deliquescent nature of the solid means it will absorb moisture and dissolve.[3] Do not add water directly to the dry, bulk solid in a confined space, as this can generate heat.[13][14]

-

Transfer and Dilution : Once dissolved, transfer the solution to a volumetric flask. Rinse the beaker and weigh boat multiple times with the solvent, adding the rinsate to the flask to ensure a complete quantitative transfer.

-

Final Dilution : Dilute the solution to the final volume with the solvent, cap, and invert several times to ensure homogeneity.

-

Cleanup : All disposable materials (weigh boat, contaminated wipes, gloves) must be placed in a designated, sealed hazardous waste container.[11] Non-disposable equipment (spatula, glassware) must be thoroughly cleaned.

// Nodes Start [label="Start:\nPre-Op Checklist", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="1. Tare Balance\n(in Fume Hood)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="2. Dispense Crystals\n(Minimize Dust)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="3. Weigh & Close\nContainer", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="4. Dissolve in Beaker", fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="5. Quantitative Transfer\nto Volumetric Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; Step6 [label="6. Dilute to Volume\n& Mix", fillcolor="#F1F3F4", fontcolor="#202124"]; Step7 [label="7. Waste Disposal\n& Decontamination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; } dot Caption: Workflow for preparing a chloroplatinic acid solution.

Emergency Response: Preparedness and Action

Preparedness is key to managing incidents effectively. All personnel must be trained on these procedures.

Spill Response

-

Minor Spill (Solid) :

-

Alert personnel in the immediate area and evacuate if necessary.[15]

-

Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[15]

-

Carefully sweep or vacuum the material into a designated, labeled hazardous waste container.[3] Avoid any actions that generate dust.[3]

-

Decontaminate the area with soap and water.[16]

-

Report the incident to the lab supervisor.

-

-

Major Spill :

Exposure First Aid

Immediate and decisive action is required in any case of exposure.[3]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing.[17] Flush the affected skin area with large amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[3] |

| Inhalation | Move the victim to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting.[3] If the victim is conscious and alert, rinse their mouth with water and give them a cupful of water to drink.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3] |

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of chloroplatinic acid and preventing hazardous reactions.

-

Storage Conditions : Store in a cool, dry, well-ventilated area away from incompatible substances.[3] The container must be kept tightly closed to protect it from moisture, as the compound is deliquescent (absorbs water from the air).[3][17] Protect from light and heat.[3]

-

Incompatible Materials :

Waste Disposal

All waste containing chloroplatinic acid, including contaminated PPE and spill cleanup materials, is considered hazardous waste.

-

Collection : Collect waste in clearly labeled, sealed, and leak-proof containers.[11] Do not mix with other waste streams.

-

Disposal : Disposal must be handled by a licensed professional waste disposal service and must be in full compliance with all local, state, and federal regulations.[19] Some jurisdictions may recommend reclamation of the precious metal.[8]

Medical Surveillance

Given the high risk of sensitization, a medical surveillance program is recommended for all personnel who may be exposed to chloroplatinic acid.[20] This program should include:

-

Pre-placement screening for pre-existing respiratory conditions or allergies.

-

Regular follow-up evaluations to monitor for early signs of sensitization.[20]

-

Immediate evaluation if any symptoms of platinosis develop.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Chloroplatinic acid hydrate. Retrieved from [Link]

-

New Jersey Department of Health. (2005). Hazard Summary: Chloroplatinic Acid. Retrieved from [Link]

-

Integra Chemical Company. (n.d.). CHLOROPLATINIC ACID, Hexahydrate - Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Platinosis. Retrieved from [Link]

-

Szabo-Scandic. (n.d.). Chloroplatinic acid hydrate - Safety Data Sheet. Retrieved from [Link]

-

Sdfine. (n.d.). HEXACHLOROPLATINIC(IV) ACID HYDRATE - Safety Data Sheet. Retrieved from [Link]

-

ESPI Metals. (n.d.). Chloroplatinic Acid - Material Safety Data Sheet. Retrieved from [Link]

-

Baker, D. B., Gann, P. H., Brooks, S. M., Gallagher, J., & Bernstein, I. L. (1990). Cross-sectional study of platinum salts sensitization among precious metals refinery workers. American journal of industrial medicine, 18(6), 653–664. Retrieved from [Link]

-

International Platinum Group Metals Association. (n.d.). TOXICITY OF PLATINUM AND PLATINUM COMPOUNDS. Retrieved from [Link]

-

Wiseman, M., & van der Merwe, J. (2017). Update on occupational allergy, including asthma, to soluble platinum salts. Current opinion in allergy and clinical immunology, 17(2), 83–88. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroplatinic acid. Retrieved from [Link]

-

Occupational Asthma.com. (n.d.). Occupational Asthma Causative Agent: Platinum salts. Retrieved from [Link]

-

Grokipedia. (n.d.). Chloroplatinic acid. Retrieved from [Link]

-

PubChem. (n.d.). Chloroplatinic acid. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). PLATINUM SOLUBLE SALTS. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Platinum (soluble salts, as Pt). Retrieved from [Link]

-

New Jersey Department of Health. (2011). Hazard Summary: Platinum. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Platinum(iv) oxide monohydrate, 99.9%. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Platinum in Workplace Atmospheres. Retrieved from [Link]

-

CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Smith College. (n.d.). SPILLS - Research and Instruction Safety. Retrieved from [Link]

Sources

- 1. Chloroplatinic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. nj.gov [nj.gov]

- 5. szabo-scandic.com [szabo-scandic.com]

- 6. Platinosis - Wikipedia [en.wikipedia.org]

- 7. occupationalasthma.com [occupationalasthma.com]

- 8. Chloroplatinic Acid - ESPI Metals [espimetals.com]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Platinum (soluble salts, as Pt) [cdc.gov]

- 13. CHLOROPLATINIC ACID, SOLID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 16. ccny.cuny.edu [ccny.cuny.edu]

- 17. integraclear.com [integraclear.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. Cross-sectional study of platinum salts sensitization among precious metals refinery workers - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Thermal Decomposition of Chloroplatinic Acid

Abstract

Chloroplatinic acid (H₂PtCl₆), a cornerstone precursor in platinum-based chemistry, is pivotal in the synthesis of heterogeneous catalysts, advanced materials, and pharmaceuticals. Its thermal decomposition is a fundamental process for generating metallic platinum or platinum oxide species with controlled morphology and dispersion, which are critical for their application performance. This guide provides a comprehensive exploration of the thermal decomposition of chloroplatinic acid, elucidating the multi-step reaction mechanism, the influence of critical process parameters, and the characterization of the resulting materials. We present a validated experimental workflow, grounded in established analytical techniques, to offer researchers and drug development professionals a robust framework for harnessing this process to create tailored platinum nanomaterials.

Introduction: The Significance of Chloroplatinic Acid

Hexachloroplatinic acid, often formulated as H₂PtCl₆·nH₂O, is one of the most readily available and widely used platinum compounds. Its high solubility in water and relatively low decomposition temperature make it an ideal precursor for a multitude of applications, including the preparation of supported metal catalysts essential for hydrogenation, reforming, and automotive exhaust treatment.[1][2] In the pharmaceutical and fine chemical industries, platinum catalysts derived from this precursor are indispensable for stereoselective hydrogenations and hydrosilylation reactions.

The efficacy of the final platinum catalyst—be it for splitting water, catalyzing organic synthesis, or serving as an electrode in a fuel cell—is intrinsically linked to the physical and chemical properties of the platinum nanoparticles (e.g., size, dispersion, and oxidation state).[3][4] Thermal decomposition offers a direct route to convert the molecular precursor into these catalytically active metallic nanoparticles. A thorough understanding and precise control of this decomposition process are therefore paramount to achieving desired catalytic performance.

The Mechanistic Pathway of Decomposition

The thermal decomposition of chloroplatinic acid is not a single-step event but a sequential process involving the formation of distinct chemical intermediates. The exact pathway and transition temperatures can be influenced by the atmosphere and the presence of a support material, but a general mechanism has been established through techniques like Thermogravimetric Analysis (TGA).[2]

When heated, the hydrated form of chloroplatinic acid first loses its water molecules. This is followed by a series of decomposition steps involving the release of hydrogen chloride (HCl) and chlorine (Cl₂).[5][6]

A widely accepted pathway is as follows:

-

Dehydration: H₂PtCl₆·nH₂O → H₂PtCl₆ + nH₂O

-

Formation of Platinum(IV) Chloride: H₂PtCl₆ → PtCl₄ + 2HCl[5]

-

Formation of Platinum(II) Chloride: PtCl₄ → PtCl₂ + Cl₂

-

Formation of Metallic Platinum: PtCl₂ → Pt + Cl₂

Thermogravimetric analysis of chloroplatinic acid hydrate reveals a multi-stage decomposition, with the formation of platinum tetrachloride (PtCl₄) occurring around 220 °C, followed by the formation of β-platinum(II) chloride (β-PtCl₂) at approximately 350 °C. The final decomposition to elemental platinum metal is typically observed at 500 °C.

The following diagram illustrates this multi-step decomposition pathway.

Caption: Generalized thermal decomposition pathway of chloroplatinic acid hydrate.

Critical Parameters Influencing Decomposition

The outcome of the thermal decomposition—specifically the particle size, dispersion, and oxidation state of the final platinum species—is highly sensitive to the experimental conditions.

Influence of the Atmosphere

The composition of the gas environment during heating is a critical determinant of the reaction pathway and final product.

-

Inert Atmosphere (e.g., N₂, Ar, He): In an inert atmosphere, the decomposition generally follows the pathway described above, leading to the formation of metallic platinum through chloride intermediates.[2] This is the standard condition for producing pure, unsupported platinum black or supported Pt nanoparticles where re-oxidation is undesirable.

-

Oxidizing Atmosphere (e.g., Air, O₂): When heated in the presence of oxygen, the formation of platinum oxides (PtOₓ) can occur, either as an intermediate or as the final product, depending on the temperature. On certain supports like alumina, isolated platinum atoms formed during decomposition can be re-oxidized by adjacent oxygen atoms from the support lattice, even under an inert gas stream.[2]

-

Reducing Atmosphere (e.g., H₂): Introducing a reducing agent like hydrogen significantly alters the process. The reduction of the platinum salt to metallic platinum can occur at much lower temperatures.[3] For instance, the reduction of platinum precursors to metallic platinum under a hydrogen atmosphere can be achieved at temperatures around 450 °C.[3] This approach is often used in the final activation step of catalyst preparation to ensure the complete reduction to the catalytically active metallic state.

Influence of the Support Material

In the preparation of heterogeneous catalysts, chloroplatinic acid is typically impregnated onto a high-surface-area support. The chemical nature of this support can profoundly impact the decomposition process and the final state of the platinum.

-

Silica (SiO₂): Silica is relatively inert. During thermal treatment on silica, the platinum species are reduced and the resulting isolated platinum atoms tend to aggregate to form metallic nanoparticles.[2]

-

Alumina (γ-Al₂O₃): Alumina exhibits stronger metal-support interactions. Studies using X-ray Absorption Fine Structure (XAFS) have shown that while initial decomposition on alumina also forms isolated platinum atoms, a re-oxidation process can occur at temperatures above 623 K (~350 °C).[2] It is proposed that cation-vacant sites on the γ-alumina surface capture the platinum atoms, where adjacent oxygen atoms from the support cause them to become re-oxidized.[2] This interaction can lead to highly dispersed, potentially cationic, platinum species rather than large metallic particles.

Data Summary: Decomposition Temperatures and Products

The following table summarizes key temperature-dependent events during the thermal decomposition of chloroplatinic acid under different conditions.

| Precursor/System | Atmosphere | Temperature (°C) | Event/Product | Resulting Particle Size | Reference(s) |

| H₂PtCl₆·nH₂O | Air | ~220 | Formation of PtCl₄ | - | |

| H₂PtCl₆·nH₂O | Air | ~350 | Formation of β-PtCl₂ | - | |

| H₂PtCl₆·nH₂O | Air | ~500 | Formation of metallic Pt | - | [7] |

| H₂PtCl₆ on Al₂O₃ | Air / He | > 350 | Re-oxidation of Pt atoms | Highly dispersed atoms | [2] |

| (NH₄)₂[PtCl₄] | Inert | ~372 | Formation of metallic Pt | 4.1 ± 1.6 nm | [8] |

| Supported Platinate | Hydrogen | 450 | Reduction to metallic Pt | Dependent on support | [3] |

Experimental Protocol: A Self-Validating Workflow

To study the thermal decomposition of chloroplatinic acid reliably, a systematic experimental approach is required. The combination of Thermogravimetric Analysis (TGA) with Evolved Gas Analysis (EGA), such as Mass Spectrometry (MS), provides a powerful platform for elucidating the process.

Instrumentation

-

Thermogravimetric Analyzer (TGA): To measure mass changes as a function of temperature.

-

Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR): Coupled to the TGA outlet to identify the chemical composition of evolved gases.

-

Tube Furnace: For bulk sample preparation under controlled atmosphere and temperature.

-

Characterization Equipment: X-Ray Diffractometer (XRD) for phase identification and Transmission Electron Microscope (TEM) for particle size and morphology analysis.

Step-by-Step Methodology for TGA-MS Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of H₂PtCl₆·nH₂O into a TGA crucible (typically alumina or platinum). If studying a supported catalyst, use the dried, impregnated support material.

-

Causality: A small sample mass ensures uniform heating and minimizes thermal gradients, leading to sharper, more accurate transition measurements.

-

-

System Purge: Place the crucible in the TGA furnace. Purge the system with the desired gas (e.g., high-purity nitrogen, argon, or a hydrogen mixture) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes.

-

Causality: This step ensures a controlled and stable atmosphere, removing any reactive contaminants like oxygen or moisture that could interfere with the decomposition pathway.

-

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Causality: A linear heating rate provides reproducible data and allows for the calculation of kinetic parameters. A rate of 10 °C/min is a standard choice that balances resolution and experimental time.

-

-

Data Acquisition: Simultaneously record the sample mass (TGA curve), the rate of mass change (DTG curve), and the mass spectra of the evolved gases (MS signals for specific m/z ratios like HCl, Cl, H₂O).

-

Causality: Correlating the mass loss events (TGA/DTG) with the specific gases evolved (MS) allows for the unambiguous assignment of each decomposition step to a specific chemical reaction. For example, a mass loss concurrent with signals for m/z = 36 (HCl) confirms the PtCl₄ formation step.

-

-

Post-Analysis Characterization: The solid residue remaining after the experiment can be analyzed by XRD to confirm the crystalline phase (e.g., metallic Pt) and by TEM to observe the size, shape, and dispersion of the resulting nanoparticles.

-

Causality: This provides a complete picture, linking the dynamic decomposition process to the final material's structural and morphological properties.

-

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the investigation of chloroplatinic acid decomposition.

Caption: A comprehensive workflow for preparing, analyzing, and characterizing materials from H₂PtCl₆ thermal decomposition.

Conclusion

The thermal decomposition of chloroplatinic acid is a nuanced, multi-step process that serves as a powerful tool for synthesizing platinum-based nanomaterials. The pathway proceeds through platinum(IV) and platinum(II) chloride intermediates, ultimately yielding metallic platinum at temperatures around 500 °C in an inert atmosphere. This guide has demonstrated that the final properties of the platinum product are not predetermined but are a direct function of controllable experimental parameters, most notably the reaction atmosphere and the choice of support material. The strong interaction observed with supports like γ-alumina, leading to re-oxidation, stands in contrast to the aggregative particle formation on inert supports like silica. By employing the systematic, self-validating workflow presented, researchers can deconstruct the complexities of this process and rationally design platinum catalysts and materials with tailored properties for advanced applications in catalysis, medicine, and beyond.

References

-

Beyribey, B., Çorbacioğlu, B., & Altin, Z. (2009). Synthesis of Platinum Particles from H₂PtCl₆ with Hydrazine as Reducing Agent. G.U. Journal of Science, 22(4), 351-357. Available at: [Link]

-

Wikipedia. (n.d.). Chloroplatinic acid. Retrieved from [Link]

-

Sciencemadness Wiki. (2018). Chloroplatinic acid. Retrieved from [Link]

-

Islam, N. (2015). A Review on Chemical Synthesis Process of Platinum Nanoparticles. Asia Pacific Journal of Energy and Environment, 2(2), 117-126. Available at: [Link]

-

Alfa Chemical Co., Ltd. (2021). Synthesis And Decomposition Of Platinum Tetrachloride. Retrieved from [Link]

-

Morales, U., et al. (2009). Thermal Decomposition of Diammonium Tetrachloroplatinate to form Platinum Nanoparticles and its Application as Electrodes. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Chloroplatinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Sem image of a film made by thermal decomposition of H₂PtCl₆ (0.005 M) solution in isopropyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). CN103372429B - Preparation method of Pt/C (platinum/carbon) catalyst for fuel cell.

-

ResearchGate. (n.d.). Preparation of platinum-containing hydrogenation catalysts supported on thermally reduced graphite oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Time-resolved study of thermal decomposition process of (NH₄)₂[PtCl₆]: Intermediates and Pt nucleation. Retrieved from [Link]

-

Stanford Advanced Materials. (n.d.). How Is The Platinum Black Catalyst That Affects Fuel Cell Performance Prepared?. Retrieved from [Link]

- Google Patents. (n.d.). US5797977A - Method of platinum recovery.

-

J-STAGE. (n.d.). Thermal decomposition of platinum chlorides and application to the Pt-coated electrodes. Retrieved from [Link]

-

ACS Publications. (1978). Thermal decomposition of hexachloroplatinic acid. Inorganic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Pt dispersion control in Pt/SiO₂ by calcination temperature using chloroplatinic acid as catalyst precursor. Retrieved from [Link]

-

The Japan Petroleum Institute. (n.d.). Differences in Thermal Decomposition Behavior of Platinum Salt on Silica and Alumina Characterized by X-ray Absorption Spectroscopy. Retrieved from [Link]

-

Gorišek, P., et al. (2004). Reduction of H₂PtCl₆ on the Surface of Alumina. Acta Chimica Slovenica, 51, 203-211. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of a platinum catalyst on charcoal by reduction of chloroplatinic acid with hydrogen. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Platinum Particles from H₂PtCl₆ with Hydrazine as Reducing Agent. Retrieved from [Link]

- ScienceDirect. (n.d.). [Reference related to TGA analysis]. Note: A specific usable URL was not available in the provided search snippet for this context.

-

ResearchGate. (n.d.). The reduction of H₂PtCl₆. a Ultraviolet (UV)–visible (Vis) spectra of.... Retrieved from [Link]

-

MDPI. (n.d.). Effect of Platinum Precursor on the Properties of Pt/N-Graphene Catalysts in Formic Acid Decomposition. Retrieved from [Link]

-

TA Instruments. (n.d.). Analysis of polymer decompositions by TGA-Mass Spectrometry, TS-14. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA decomposition graphs showing relative sample masses (TG) and mass.... Retrieved from [Link]

-

Texas Tech University. (n.d.). A STUDY OF THE THERMAL DECOMPOSITION OF SOME HYDRATED COORDINATION COMPOUNDS. Retrieved from [Link]

-

MDPI. (2023). Effect of AST Atmosphere on Pt/C Electrocatalyst Degradation. Retrieved from [Link]

-

PubMed Central. (n.d.). Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. shokubai.org [shokubai.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chloroplatinic acid - Wikipedia [en.wikipedia.org]

- 6. Chloroplatinic acid | H2PtCl6 | CID 61859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. researchgate.net [researchgate.net]

The Dual Nature of a Catalyst Precursor: An In-Depth Technical Guide to the Hygroscopic Properties of Chloroplatinic Acid

For researchers, scientists, and professionals in drug development and catalysis, a deep understanding of precursor materials is paramount to achieving reproducible and optimized results. Chloroplatinic acid, a cornerstone in platinum-based chemistry, is a prime example of a compound whose efficacy is intrinsically linked to its physical state. This guide provides a comprehensive exploration of the hygroscopic nature of chloroplatinic acid, moving beyond a simple acknowledgment of this property to a detailed examination of its origins, quantification, and profound implications in synthesis and catalysis.

Chloroplatinic Acid: A Profile of a Versatile Precursor

Chloroplatinic acid, most commonly available as the hexahydrate with the chemical formula H₂PtCl₆·6H₂O, presents as a reddish-brown crystalline solid.[1] It is a widely utilized precursor for the synthesis of platinum catalysts, platinum nanoparticles, and in analytical chemistry for the determination of potassium.[1][2] Its solubility in water and various organic solvents further enhances its utility in a broad range of applications.[2]

| Property | Value |

| Chemical Formula | H₂PtCl₆·6H₂O |

| Molar Mass | 517.91 g/mol |

| Appearance | Reddish-brown crystalline solid |

| Melting Point | ~60 °C (decomposes) |

| Solubility | Highly soluble in water, ethanol, and acetone |

The Inherent Hygroscopicity: A Molecular Perspective

The pronounced hygroscopic and deliquescent nature of chloroplatinic acid hexahydrate is not a mere surface-level phenomenon but is deeply rooted in its crystal structure. X-ray crystallography reveals a lattice composed of octahedral hexachloroplatinate anions, [PtCl₆]²⁻, and hydronium cations, [H₃O]⁺.[3] The remaining water molecules are intricately integrated within this ionic framework, participating in a complex network of hydrogen bonds.[3]

This existing hydrogen-bonding network provides energetically favorable sites for the adsorption and subsequent absorption of atmospheric water molecules. The ionic character of the compound further contributes to its affinity for polar water molecules, leading to the progressive uptake of moisture from the environment. This process can continue until the crystal structure is disrupted and the solid deliquesces, forming a concentrated aqueous solution.

Atmosphere [label="Atmospheric Water Vapor (H₂O)", fillcolor="#4285F4"]; Crystal [label="Chloroplatinic Acid Hexahydrate Crystal\n(H₂PtCl₆·6H₂O)", fillcolor="#34A853"]; Adsorption [label="Adsorption\n(Surface Binding)", fillcolor="#FBBC05", fontcolor="#202124"]; Absorption [label="Absorption\n(Lattice Integration)", fillcolor="#EA4335"]; Deliquescence [label="Deliquescence\n(Solution Formation)", fillcolor="#5F6368"];

Atmosphere -> Adsorption [label="Initial Contact"]; Adsorption -> Absorption [label="Hydrogen Bonding"]; Absorption -> Deliquescence [label="Structural Disruption"]; Crystal -> Adsorption [style=dotted]; }

Caption: Mechanism of water absorption by chloroplatinic acid.Quantifying Hygroscopicity: Methodologies and Protocols

A qualitative understanding of hygroscopicity is insufficient for rigorous scientific applications. Precise quantification is essential for quality control, stability studies, and for understanding the impact of water content on chemical processes. Two primary techniques are employed for this purpose: Thermogravimetric Analysis (TGA) and Dynamic Vapor Sorption (DVS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. When applied to chloroplatinic acid hexahydrate, TGA reveals distinct mass loss steps corresponding to the sequential removal of the waters of hydration. This analysis provides a quantitative measure of the water content in a given sample.

Experimental Protocol: Thermogravimetric Analysis of Chloroplatinic Acid Hexahydrate

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh 5-10 mg of chloroplatinic acid hexahydrate into a tared TGA pan (typically platinum or alumina).

-

Analysis Parameters:

-

Temperature Program: Ramp from ambient temperature to 600 °C at a heating rate of 10 °C/min.

-

Atmosphere: Purge with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent reactions with atmospheric components.

-

-

Data Analysis: Analyze the resulting thermogram to identify the temperatures and corresponding mass losses for each dehydration step. The total mass loss up to approximately 200 °C will correspond to the water of hydration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.[4] This method provides a detailed moisture sorption isotherm, which is a direct and highly sensitive measure of a material's hygroscopic nature.[4]

Experimental Protocol: Dynamic Vapor Sorption Analysis of Chloroplatinic Acid

-

Instrument Setup: Calibrate the DVS instrument's microbalance and relative humidity sensor.

-

Sample Preparation: Place approximately 10-20 mg of the chloroplatinic acid sample onto the DVS sample pan in a dry environment.

-

Experimental Conditions:

-

Temperature: Isothermal at 25 °C.

-

RH Program:

-

Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt < 0.002%/min).

-

Sorption Cycle: Increase the RH in steps of 10% from 0% to 90% RH.

-

Desorption Cycle: Decrease the RH in steps of 10% from 90% to 0% RH.

-

-

Equilibrium Condition: At each RH step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., 0.002%/min) for a specified period (e.g., 10 minutes).

-

-

Data Interpretation: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The shape of the isotherm and the presence of hysteresis provide insights into the mechanism of water uptake and any physical changes to the material.